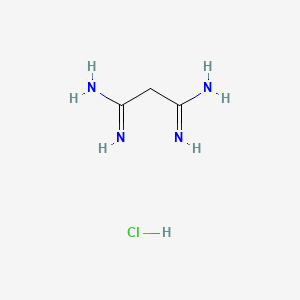
propanebis(imidamide) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanebis(imidamide) hydrochloride is a chemical compound with the formula C3H10Cl2N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanebis(imidamide) hydrochloride can be synthesized through the reaction of propanediamine with hydrochloric acid. The reaction typically involves the following steps:
Reaction of Propanediamine with Hydrochloric Acid: Propanediamine is reacted with hydrochloric acid to form this compound.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanebis(imidamide) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Propanebis(imidamide) hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propanebis(imidamide) hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to propanebis(imidamide) hydrochloride, used in various applications.
Benzimidazole: Another derivative with a benzene ring fused to the imidazole ring, used in pharmaceuticals.
Thiazole: A sulfur-containing analog of imidazole, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as higher stability and specific interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C3H9ClN4 |
|---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
propanediimidamide;hydrochloride |
InChI |
InChI=1S/C3H8N4.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H3,6,7);1H |
InChI Key |
GEAQYIBQNNMPEH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)N)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















